molecular formula C17H21NO2 B1385443 N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline CAS No. 1040683-96-2

N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline

Cat. No.: B1385443
CAS No.: 1040683-96-2
M. Wt: 271.35 g/mol
InChI Key: MYJOWAIEXCKUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline is a chemical compound belonging to the family of aniline derivatives. It is characterized by the presence of an ethylphenoxy group and a methoxyaniline group, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its distinct structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with 2-methoxyaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methoxyphenoxy)ethyl]-2-methoxyaniline
  • N-[2-(4-Ethylphenoxy)ethyl]-2-ethoxyaniline
  • N-[2-(4-Ethylphenoxy)ethyl]-2-hydroxyaniline

Uniqueness

N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline is unique due to its specific combination of ethylphenoxy and methoxyaniline groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-14-8-10-15(11-9-14)20-13-12-18-16-6-4-5-7-17(16)19-2/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJOWAIEXCKUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.